molecular formula C16H16O4 B14697283 Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester CAS No. 25485-93-2

Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester

Cat. No.: B14697283
CAS No.: 25485-93-2
M. Wt: 272.29 g/mol
InChI Key: QNVSTEGIHDXQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester is a chemical compound with the molecular formula C16H16O4. It is an ester derivative of benzoic acid, where the hydroxyl group at the 2-position and the methoxy group at the 5-position are substituted with a 2-phenylethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester typically involves the esterification of 2-hydroxy-5-methoxybenzoic acid with 2-phenylethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-, phenylmethyl ester:

    Benzoic acid, 2-hydroxy-5-methyl-, methyl ester: This compound has a methyl ester group instead of the 2-phenylethyl ester group.

Uniqueness

Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester is unique due to the presence of both hydroxyl and methoxy groups, which can enhance its reactivity and potential biological activity. The 2-phenylethyl ester group also contributes to its distinct chemical and physical properties.

Properties

CAS No.

25485-93-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-phenylethyl 2-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C16H16O4/c1-19-13-7-8-15(17)14(11-13)16(18)20-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3

InChI Key

QNVSTEGIHDXQCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)OCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.